2,5-Dimethylpyridine 1-oxide
Overview
Description
2,5-Dimethylpyridine 1-oxide (2,5-DMPO) is an organic compound with a molecular formula of C7H9NO. It is a colorless, crystalline solid and is soluble in water and most organic solvents. 2,5-DMPO is a versatile reagent used in various synthetic processes, such as the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used as an intermediate in the production of other compounds. This compound is also used in scientific research applications, including the study of its biochemical and physiological effects.
Scientific Research Applications
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Flow Synthesis of 2-Methylpyridines
- Application Summary : This research focused on the synthesis of simple 2-methylpyridines using a simplified bench-top continuous flow setup .
- Methods and Procedures : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results : This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
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Hydrogenation of 3,5-dimethylpyridine
- Application Summary : The research developed an in-situ H2 reduction and moderate oxidation method for 3,5-dimethylpyridine hydrogenation in a trickle bed reactor .
- Methods and Procedures : The Ru/C catalyst prepared by impregnation method was used for hydrogenation of 3,5-dimethylpyridine in a trickle bed reactor . An in-situ H2 reduction and moderate oxidation method was developed to increase the catalyst activity .
- Results : The catalytic activity of the non- in-situ reduced Ru/C-n catalyst was higher than that of the in-situ reduced Ru/C-y catalyst .
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Synthesis of Pyridoxine-Derived Dimethylpyridinols
- Application Summary : This research focused on the preparation of three classes of dimethylpyridinols derived from pyridoxine fused with aminooxazole, aminoimidazole, and aminopyrrole .
- Methods and Procedures : The key feature of this synthetic strategy is the manipulation of hydroxymethyl moiety of C(5)-position of the pyridoxine starting material along with the installation of an amino group at C(6)-position .
- Results : Efficient and convenient synthesis of dimethylpyridinols derived from pyridoxine was achieved .
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- Application Summary : 2,6-Dimethylpyridine N-oxide is a chemical compound that is often used in various chemical reactions .
- Methods and Procedures : The specific methods and procedures for using 2,6-Dimethylpyridine N-oxide can vary greatly depending on the specific reaction or process .
- Results : The results or outcomes obtained can also vary greatly depending on the specific reaction or process .
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Synthesis of 2,6-Dimethylpyridine N-oxide
- Application Summary : 2,6-Dimethylpyridine N-oxide is a chemical compound that is often used in various chemical reactions .
- Methods and Procedures : The specific methods and procedures for using 2,6-Dimethylpyridine N-oxide can vary greatly depending on the specific reaction or process .
- Results : The results or outcomes obtained can also vary greatly depending on the specific reaction or process .
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Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole
- Application Summary : This research focused on the preparation of three classes of dimethylpyridinols derived from pyridoxine fused with aminooxazole, aminoimidazole, and aminopyrrole .
- Methods and Procedures : The key feature of this synthetic strategy is the manipulation of hydroxymethyl moiety of C(5)-position of the pyridoxine starting material along with the installation of an amino group at C(6)-position .
- Results : Efficient and convenient synthesis of dimethylpyridinols derived from pyridoxine was achieved .
properties
IUPAC Name |
2,5-dimethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEWUCOFCOAYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341259 | |
Record name | 2,5-Dimethylpyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyridine 1-oxide | |
CAS RN |
4986-05-4 | |
Record name | 2,5-Dimethylpyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylpyridin-1-ium-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Synthesis routes and methods V
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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